molecular formula C14H19NO B12971419 7-(tert-Butyl)-3,3-dimethylindolin-2-one

7-(tert-Butyl)-3,3-dimethylindolin-2-one

Cat. No.: B12971419
M. Wt: 217.31 g/mol
InChI Key: OQLHPAOEZDTZSR-UHFFFAOYSA-N
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Description

7-(tert-Butyl)-3,3-dimethylindolin-2-one is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(tert-Butyl)-3,3-dimethylindolin-2-one typically involves the construction of the indole ring followed by the introduction of the tert-butyl and dimethyl groups. One common method starts with the Vilsmeier formylation of 4-bromo-1H-indole to obtain a formylated intermediate. This intermediate is then subjected to various reactions, including reduction, protection, and substitution, to introduce the tert-butyl and dimethyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of flow microreactor systems for efficient and sustainable synthesis, as well as the use of commercially available starting materials and reagents .

Chemical Reactions Analysis

Types of Reactions

7-(tert-Butyl)-3,3-dimethylindolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like tert-butyl hydroperoxide.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole nitrogen or the tert-butyl group.

Common Reagents and Conditions

    Oxidation: tert-Butyl hydroperoxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized indole derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

7-(tert-Butyl)-3,3-dimethylindolin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Investigated for its potential biological activities, such as anticancer and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(tert-Butyl)-3,3-dimethylindolin-2-one involves its interaction with various molecular targets and pathways. The compound’s indole core allows it to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and enzyme activity. The tert-butyl and dimethyl groups may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
  • 2,7-di-tert-butyl-1,3,6,8-tetraazapyrene

Uniqueness

7-(tert-Butyl)-3,3-dimethylindolin-2-one is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

7-tert-butyl-3,3-dimethyl-1H-indol-2-one

InChI

InChI=1S/C14H19NO/c1-13(2,3)9-7-6-8-10-11(9)15-12(16)14(10,4)5/h6-8H,1-5H3,(H,15,16)

InChI Key

OQLHPAOEZDTZSR-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C(=CC=C2)C(C)(C)C)NC1=O)C

Origin of Product

United States

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